Home > Products > Building Blocks P12169 > 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide - 1076198-22-5

4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide

Catalog Number: EVT-1440672
CAS Number: 1076198-22-5
Molecular Formula: C25H24ClN5O5S
Molecular Weight: 542.007
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide is a synthetic organic compound that serves as a crucial intermediate in the multi-step synthesis of Bosentan [, , ]. Bosentan itself is a potent endothelin receptor antagonist, clinically utilized for its therapeutic effects in treating pulmonary arterial hypertension [, , , ]. This specific intermediate plays a vital role in achieving the desired chemical structure and properties of Bosentan.

Bosentan

  • Compound Description: Bosentan (4-(tert-butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2′-bipyrimidin]-4-yl)benzenesulfonamide) is a dual endothelin receptor antagonist. [, , , , , ] It is used clinically for the treatment of pulmonary artery hypertension (PAH). [, ] Bosentan is primarily metabolized by CYP3A4 and CYP2C9 enzymes in the liver. [, ] Studies have shown that bosentan can activate the pregnane X receptor (PXR), a nuclear receptor that regulates the transcription of CYP3A4, thereby affecting drug metabolism. []
  • Relevance: Bosentan shares a nearly identical core structure with 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide. The primary structural difference lies in the substitution at the 6-position of the bipyrimidine ring. Bosentan possesses a 2-hydroxyethoxy substituent at this position, whereas the related compound has a chlorine atom. Both compounds belong to the class of bipyrimidine sulfonamides and are expected to exhibit similar pharmacological properties, including endothelin receptor antagonism. [, ]

Ro 48-5033

  • Compound Description: Ro 48-5033 (4-(2-hydroxy-1,1-dimethyl-ethyl)-N-[6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-[2,2′]bipyrimidinyl-4-yl]-benzenesulfonamide) is an active metabolite of bosentan. [] Similar to bosentan, Ro 48-5033 is a substrate of OATP1B1 and OATP1B3 transporters, indicating its involvement in hepatic uptake and potential drug interactions. []

Ro 47-8634

  • Compound Description: Ro 47-8634 (4-tert-butyl-N-[6-(2-hydroxy-ethoxy)-5-(2-hydroxy-phenoxy)-2,2'-bipyrimidin-4-yl]-benzenesulfonamide) is another metabolite of bosentan, known to activate the pregnane X receptor. [] This activation suggests its potential role in modulating CYP enzyme activity and contributing to drug interactions involving bosentan. []

TA-0201 Carboxylic Acid (TA-0201CA)

  • Compound Description: TA-0201CA (N-[6-[2-[(5-Bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt carboxylic acid form) is the main active metabolite of TA-0201, an orally active endothelin receptor antagonist. [] It is primarily eliminated through biliary excretion in rats, involving transporters such as Mrp2 and Bsep. []
Overview

4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide is a complex organic compound primarily known for its pharmaceutical applications. This compound is an analog of bosentan, which is used in the treatment of pulmonary arterial hypertension. The structure incorporates various functional groups that contribute to its biological activity and solubility properties.

Source

The compound can be synthesized through various chemical processes, as detailed in patent literature and chemical databases. Notably, it is related to the synthesis of other sulfonamide derivatives that exhibit significant biological activities.

Classification

This compound is classified as a sulfonamide and a bipyrimidine derivative. It falls under the category of organic compounds with potential therapeutic effects, particularly in cardiovascular treatments.

Synthesis Analysis

Methods

The synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide typically involves multi-step synthetic routes that include:

  1. Formation of the bipyrimidine core: This involves the chlorination and subsequent reactions with methoxyphenol derivatives.
  2. Sulfonamide formation: The introduction of the benzenesulfonamide moiety is achieved through nucleophilic substitution reactions.
  3. Hydroxylation: The final step often includes the introduction of the hydroxyl group at the tert-butyl position.

Technical Details

The synthesis may require specific conditions such as temperature control (often around 50°C to reflux) and the use of solvents like dimethyl sulfoxide or methanol to facilitate reactions. The purity of synthesized compounds is typically verified using high-performance liquid chromatography methods.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C25H24ClN5O4SC_{25}H_{24}ClN_5O_4S, with a molecular weight of approximately 526.01 g/mol. The structural representation includes:

  • A bipyrimidine ring system.
  • A chlorinated phenolic component.
  • A sulfonamide functional group.

Data

  • SMILES Notation: COc1ccccc1Oc2c(Cl)nc(nc2NS(=O)(=O)c3ccc(cc3)C(C)(C)C)c4ncccn4
  • InChI: InChI=1S/C25H24ClN5O4S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)31-22-20(35-19-9-6-5-8-18(19)34-4)21(26)29-24(30-22)23-27-14-7-15-28-23/h5-15H,1-4H3,(H,29,30,31)
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for sulfonamides and aromatic compounds:

  1. Nucleophilic substitutions: Reactions involving nucleophiles attacking electrophilic centers on the aromatic rings.
  2. Hydrolysis: Under certain conditions, it may hydrolyze to yield corresponding amines or phenolic compounds.
  3. Oxidation and Reduction: The presence of hydroxyl and methoxy groups allows for potential redox reactions.

Technical Details

Reactions are often monitored using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm product formation and purity.

Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects primarily involves inhibition of endothelin receptors, which play a crucial role in vasoconstriction and blood pressure regulation. By blocking these receptors, it promotes vasodilation and reduces blood pressure in pulmonary arteries.

Data

Research indicates that compounds similar to 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide demonstrate significant efficacy in reducing pulmonary arterial pressure in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol; insoluble in water.

Chemical Properties

Key properties include:

  • Melting Point: Generally determined during synthesis but not specified in available literature.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.

Relevant data from chemical databases indicate that this compound has a high purity level (>95%) when synthesized correctly.

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new treatments for pulmonary arterial hypertension.
  2. Research Studies: Used in studies investigating endothelin receptor antagonism and related cardiovascular effects.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing other bioactive compounds.
Introduction to 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide

Positioned at the intersection of medicinal chemistry and molecular design, this compound exemplifies the structural diversification of bipyrimidine-based sulfonamides. Its hybrid architecture merges a chlorinated bipyrimidine core with a benzenesulfonamide pharmacophore, further distinguished by a polar 2-hydroxy-1,1-dimethylethyl substituent. This configuration embodies contemporary strategies in targeted covalent inhibition, where deliberate incorporation of hydrogen-bonding motifs (e.g., the hydroxyalkyl group) aims to enhance binding specificity toward enzymatic targets involved in cardiovascular and proliferative diseases [8]. Unlike conventional sulfonamide drugs, this molecule’s extended π-conjugated system enables unique electronic interactions within biological macromolecules, positioning it as a compelling subject for mechanistic biochemistry and pharmacology research.

Chemical Context and Structural Significance of Sulfonamide Derivatives

Sulfonamide derivatives constitute a pharmaceutically privileged class, historically validated by their antimicrobial efficacy and more recently by their application in managing hypertension, cancer, and metabolic disorders. Their versatility stems from:

  • Tunable bioactivity: The sulfonamide group (–SO₂NH–) serves as a versatile bioisostere, capable of participating in hydrogen bonding, electrostatic interactions, and enzymatic inhibition. This functional group is a cornerstone of drugs like bosentan, where it facilitates precise antagonism of endothelin receptors in pulmonary arterial hypertension [3] [7].
  • Structural plasticity: Modifications at the nitrogen, sulfur, or aryl substituents enable fine-tuning of physicochemical properties. For instance, introducing chlorinated heterocycles (as in the subject compound) enhances metabolic stability and target affinity, while hydrophilic appendages like the 2-hydroxy-1,1-dimethylethyl group improve solubility profiles critical for oral bioavailability [5] [9].
  • Covalent inhibition potential: The electrophilic character of the sulfonyl moiety enables covalent engagement with nucleophilic residues (e.g., cysteine, lysine) in target proteins. This mechanism underpins drugs like sotorasib (KRASG12C inhibitor) and highlights the relevance of the subject compound for developing irreversible enzyme inhibitors against "undruggable" targets [8].

Table 1: Therapeutic Applications of Key Sulfonamide Scaffolds

Scaffold TypeRepresentative DrugPrimary Clinical UseKey Structural Feature
Aryl sulfonamidesBosentanPulmonary arterial hypertension4-tert-butyl substitution
Heterocyclic sulfonamidesCelecoxibAnti-inflammatoryPyrazole ring
Chlorinated bipyrimidineSubject CompoundInvestigational6-Chloro-5-aryloxy bipyrimidine

Nomenclature and IUPAC Classification of the Keyword

The systematic IUPAC name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamide provides a complete topological blueprint:

  • Root structure: Benzenesulfonamide defines the parent scaffold.
  • Substituent specifications:
  • 4-(2-Hydroxy-1,1-dimethylethyl): Indicates a 1-hydroxy-2-methylpropan-2-yl group para to the sulfonamide on the benzene ring, contrasting with the 4-tert-butyl group in bosentan-related intermediates [9].
  • N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]: Denotes a chlorinated bipyrimidine system where positions 5 and 6 bear ortho-methoxyphenoxy and chloro groups, respectively.
  • Notable variants: This compound is frequently misidentified as 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide (CAS 150727-06-3), a bosentan intermediate lacking the hydroxy group [4] [10]. The critical distinction lies in the C4' substituent: a hydroxy-functionalized alkyl chain versus an inert tert-butyl group, imparting divergent reactivity and polarity.

Table 2: Nomenclature Variants and Identifiers

Systematic NameCAS RegistryCommon AliasesMolecular Formula
4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl]benzenesulfonamideNot assignedInvestigational hydroxyalkyl analogC₂₅H₂₆ClN₅O₅S
4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide150727-06-3Bosentan Related Compound A, Chloro BosentanC₂₅H₂₄ClN₅O₄S
4-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide147536-97-8BosentanC₂₇H₂₉N₅O₆S

Historical Development and Discovery of Bipyrimidine-Based Sulfonamides

Bipyrimidine sulfonamides emerged from targeted efforts to develop endothelin receptor antagonists, culminating in bosentan's approval in 2001. Key milestones include:

  • Precursor synthesis: Early routes focused on 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide (CAS 150727-06-3), identified as "Bosentan Intermediate 2" or "Related Compound A." This chlorinated analog served as the penultimate intermediate before ethoxy functionalization, leveraging nucleophilic aromatic substitution for group introduction [2] [4] [10].
  • Structural evolution: Replacement of the 6-chloro with a 2-hydroxyethoxy group yielded bosentan, enhancing water solubility and receptor affinity. The subject compound represents a parallel innovation—substituting the 4-tert-butyl with a 4-(2-hydroxy-1,1-dimethylethyl) group—to probe steric and electronic effects on off-target interactions [3] [7].
  • Synthetic challenges: Key hurdles in bipyrimidine synthesis include regioselective chlorination (position 6), control of bipyrimidine coupling, and sulfonamide formation under conditions preserving the acid-sensitive hydroxyalkyl group. These complexities necessitated novel protecting group strategies, as evidenced by the disordered crystalline structure observed in simpler hydroxyalkyl sulfonamides [5].

Table 3: Research Milestones in Bipyrimidine Sulfonamide Development

YearDevelopmentSignificance
1997Termination of REACH-1 trial due to bosentan toxicityHighlighted dose-limiting challenges in early analogs [3]
2001FDA approval of bosentan (Tracleer®)Validated bipyrimidine sulfonamides as clinical entities [3] [7]
2006Characterization of bosentan intermediates (e.g., CAS 150727-06-3)Enabled quality control and impurity profiling [4] [10]
2015+Exploration of C4' analogs (e.g., hydroxyalkyl derivatives)Addressed metabolic stability and selectivity gaps [8] [9]

Research Rationale: Gaps in Understanding the Keyword’s Biochemical Interactions

Despite structural parallels to clinically successful agents, critical knowledge gaps persist regarding this compound’s mechanism:

  • Target engagement ambiguity: Unlike bosentan—a defined dual endothelin receptor antagonist—the hydroxyalkyl variant’s primary target remains unvalidated. Preliminary docking studies suggest potential cross-reactivity with tyrosine kinases or phosphodiesterases due to its extended planar structure, but biochemical confirmation is lacking [8] [9].
  • Hydroxyalkyl group reactivity: The 2-hydroxy-1,1-dimethylethyl moiety may undergo enzymatic oxidation to electrophilic aldehydes, enabling covalent protein adduction. This contrasts with inert tert-butyl groups in established intermediates and warrants metabolic studies to assess off-target risks [5] [9].
  • Cellular permeability trade-offs: While the hydroxy group enhances hydrophilicity (calculated LogP reduction of ~0.8 versus tert-butyl analogs), its impact on membrane transit via organic anion-transporting polypeptides (OATPs)—critical for bosentan uptake—remains unquantified [7] [9].
  • Covalent inhibition potential: Unanswered questions exist regarding whether the sulfonamide or oxidized hydroxyalkyl group could form covalent bonds with catalytic residues in disease-relevant proteins—a mechanism underexploited in bipyrimidine drug design despite its resurgence in kinase inhibitor development [8].

These gaps define urgent research priorities: comprehensive target screens, metabolite identification, and structural biology studies to elucidate binding modes. Resolving these uncertainties could unlock new applications in oncology or immunology, beyond cardiovascular therapeutics.

Properties

CAS Number

1076198-22-5

Product Name

4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide

IUPAC Name

N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

Molecular Formula

C25H24ClN5O5S

Molecular Weight

542.007

InChI

InChI=1S/C25H24ClN5O5S/c1-25(2,15-32)16-9-11-17(12-10-16)37(33,34)31-22-20(36-19-8-5-4-7-18(19)35-3)21(26)29-24(30-22)23-27-13-6-14-28-23/h4-14,32H,15H2,1-3H3,(H,29,30,31)

InChI Key

IJMIBRWHOCGOGQ-UHFFFAOYSA-N

SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)Cl)OC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.